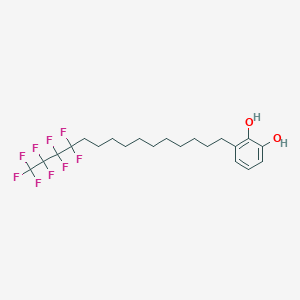![molecular formula C26H27Cl2N3O B236816 (4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione CAS No. 137608-89-0](/img/structure/B236816.png)
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione, also known as 2'-deoxyguanosine, is a purine nucleoside that is essential for DNA synthesis. It is involved in the formation of the sugar-phosphate backbone of DNA, as well as in the regulation of gene expression.
Mécanisme D'action
2'-deoxyguanosine is incorporated into DNA during DNA synthesis, where it forms hydrogen bonds with the complementary nucleotide, cytosine. It also plays a role in the regulation of gene expression, as it can be methylated to form 5-methyl-2'-deoxyguanosine, which is involved in epigenetic modifications of DNA.
Biochemical and Physiological Effects:
2'-deoxyguanosine has several biochemical and physiological effects. It is involved in the formation of the sugar-phosphate backbone of DNA, and is essential for DNA synthesis. It also plays a role in the regulation of gene expression, as mentioned above. In addition, it has been shown to have antioxidant properties and may help protect against oxidative damage to DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2'-deoxyguanosine in lab experiments is its availability and relatively low cost. It is also a well-studied molecule, with a wealth of information available on its properties and functions. However, one limitation is that it is highly susceptible to oxidation by reactive oxygen species, which can complicate experiments involving oxidative stress.
Orientations Futures
There are several future directions for research involving 2'-deoxyguanosine. One area of interest is the role of oxidative damage to DNA in aging and disease, and the potential protective effects of 2'-deoxyguanosine. Another area of interest is the use of 2'-deoxyguanosine in the development of new drugs for the treatment of cancer and other diseases. Finally, research is needed to better understand the epigenetic modifications of DNA involving 2'-deoxyguanosine and their potential role in disease.
Méthodes De Synthèse
2'-deoxyguanosine can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanine with ribose-5-phosphate, followed by the reduction of the ribose moiety to deoxyribose. Enzymatic synthesis involves the use of enzymes such as nucleoside phosphorylase and purine nucleoside phosphorylase to catalyze the reaction between guanine and deoxyribose-1-phosphate.
Applications De Recherche Scientifique
2'-deoxyguanosine is widely used in scientific research, particularly in the fields of molecular biology and biochemistry. It is used as a substrate for DNA polymerases in DNA sequencing and PCR amplification, as well as in studies of DNA repair and replication. It is also used as a marker for oxidative damage to DNA, as it is highly susceptible to oxidation by reactive oxygen species.
Propriétés
Numéro CAS |
137608-89-0 |
|---|---|
Nom du produit |
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
Formule moléculaire |
C26H27Cl2N3O |
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-8-13-7(18)6-10(20,14-8)15(9(19)12-6)5-1-3(17)4(2-16)21-5/h3-5,16-17,20H,1-2H2,(H3,11,13,14,18)/t3-,4+,5?,10+/m0/s1 |
Clé InChI |
FRSRULZCPKNTDT-ABGYPKBISA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1N2C(=O)N=C3[C@]2(N=C(NC3=O)N)O)CO)O |
SMILES |
C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O |
SMILES canonique |
C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O |
Synonymes |
4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, (4S)-isomer 4-OH-8-O-2'dG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)